tert-Butyl 2-isocyanopropionate
Overview
Description
Preparation Methods
The synthesis of tert-Butyl 2-isocyanopropionate can be achieved through several methods. One efficient method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This reaction proceeds smoothly in one pot, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation . Another method involves the transesterification of β-keto esters, which is a useful transformation in organic synthesis .
Chemical Reactions Analysis
tert-Butyl 2-isocyanopropionate undergoes various chemical reactions, including oxidation, reduction, and substitution. Potassium tert-butoxide (tBuOK) is commonly used as a reagent in these reactions . For example, tBuOK can mediate coupling reactions of haloarenes with arenes or styrenes to produce biphenyls or stilbenes via a single-electron reduction mechanism . Additionally, tBuOK can catalyze the dehydrocoupling reaction of (hetero)arenes with silanes for heteroarylsilane synthesis .
Scientific Research Applications
tert-Butyl 2-isocyanopropionate has a wide range of applications in scientific research. It is used in proteomics research as a biochemical reagent . The tert-butyl group in this compound is known for its unique reactivity pattern, making it valuable in chemical transformations and biocatalytic processes . In biology, the tert-butyl group is relevant in biosynthetic and biodegradation pathways . The compound is also used in the synthesis of complex molecules and pharmaceutical agents .
Mechanism of Action
The mechanism of action of tert-Butyl 2-isocyanopropionate involves its reactivity due to the tert-butyl group. This group elicits a unique reactivity pattern, making the compound suitable for various chemical transformations . The molecular targets and pathways involved in its action are related to its ability to participate in oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
tert-Butyl 2-isocyanopropionate can be compared with other similar compounds such as tert-butyl isocyanide and tert-butyl cyanide . While tert-butyl isocyanide is known for its reactivity and ability to form stable complexes with transition metals , tert-butyl cyanide is an isomeric compound with different properties. The unique aspect of this compound lies in its specific reactivity pattern and applications in proteomics research .
Biological Activity
Introduction
tert-Butyl 2-isocyanopropionate (TBIP) is an isocyanate compound that has garnered attention in pharmaceutical and chemical research due to its unique biological activities. This article explores the biological activity of TBIP, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C_7H_13N_O_2
- CAS Number : 203661-69-2
- Molecular Weight : 143.19 g/mol
The biological activity of TBIP is primarily attributed to its isocyanate functional group, which can react with nucleophiles such as amino acids and proteins. This reactivity can lead to modifications in protein structure and function, potentially influencing various biological pathways.
Key Mechanisms:
- Protein Modification : TBIP can modify cysteine and lysine residues in proteins, potentially altering enzyme activity and signaling pathways.
- Antioxidant Activity : Some studies suggest that TBIP may exhibit antioxidant properties, helping to mitigate oxidative stress in biological systems.
Antioxidant Properties
Research indicates that TBIP may possess significant antioxidant properties. In vitro studies have demonstrated that TBIP can scavenge free radicals, thereby reducing oxidative damage to cells. The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests.
Cytotoxicity Studies
Cytotoxicity assessments using cell lines have shown that TBIP exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values for different cancer cell lines were determined, indicating a promising therapeutic window for further development.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15 |
MCF-7 (Breast Cancer) | 20 |
WRL68 (Normal Hepatocyte) | >100 |
Gastroprotective Effects
A study explored the gastroprotective effects of related compounds, suggesting that TBIP may also contribute to gastric mucosal protection through its antioxidant activity and modulation of gastric secretions. This could have implications for treating gastric ulcers or related conditions.
Case Studies
- Study on Antioxidant Activity : A recent study evaluated the free radical scavenging ability of TBIP compared to other known antioxidants. Results indicated that TBIP showed comparable activity, suggesting its potential use as a natural antioxidant in food preservation or therapeutic applications.
- Cytotoxicity in Cancer Research : In a comparative study involving various isocyanate derivatives, TBIP was found to be one of the most effective compounds against specific cancer cell lines. Further mechanistic studies are required to elucidate the pathways involved in its cytotoxic effects.
Properties
IUPAC Name |
tert-butyl 2-isocyanopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(9-5)7(10)11-8(2,3)4/h6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXANRIIICOVJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377735 | |
Record name | tert-Butyl 2-isocyanopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34074-64-1 | |
Record name | tert-Butyl 2-isocyanopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 2-isocyanopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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